Cas no 36122-35-7 (Phenylmaleic Anhydride)

Phenylmaleic Anhydride Propiedades químicas y físicas
Nombre e identificación
-
- 3-Phenylfuran-2,5-dione
- Phenylmaleic anhydride
- 3-phenyl-2,5-dihydrofuran-2,5-dione
- 3-Phenyl-2,5-furandione
- 3-Phenyl-furan-2,5-dione
- 2,5-Furandione, 3-phenyl-
- Phenylmaleic anhydride, 99%
- QZYCWJVSPFQUQC-UHFFFAOYSA-N
- AK113240
- Phenylmalecanhydrde
- NSC191772
- phenyl maleic anhydride
- 3-phenylmaleic anhydride
- 2-phenylmaleic anhydride
- Phenyl maleic acid anhydride
- 2,5-Furandione,3-phenyl-
- alpha-phenyl-maleic anhydride
- KSC575S2L
- 3-Phenyl-2,5-furandione #
- NS00029980
- NSC-191772
- SB61102
- UNII-4UE4F66S87
- EINECS 252-881-8
- 2-Ph-maleic anhydride radical
- NSC 191772
- P2096
- 4UE4F66S87
- AC-1258
- AKOS005257661
- CHEMBL2270556
- CS-W008262
- MFCD00015472
- 6M-041
- SCHEMBL210321
- DTXSID70189699
- SY049678
- 36122-35-7
- FT-0639298
- EN300-98907
- J-523954
- 7-TRIFLUOROMETHYL-1,2,3,4-TETRAHYDRO-[2,6]NAPHTHYRIDINE
- 2,5-Dihydro-3-phenylfuran-2,5-dione
- DB-030248
- DTXCID80112190
- STL557251
- BBL103441
- Phenylmaleic Anhydride
-
- MDL: MFCD00015472
- Renchi: 1S/C10H6O3/c11-9-6-8(10(12)13-9)7-4-2-1-3-5-7/h1-6H
- Clave inchi: QZYCWJVSPFQUQC-UHFFFAOYSA-N
- Sonrisas: O1C(C([H])=C(C1=O)C1C([H])=C([H])C([H])=C([H])C=1[H])=O
- Brn: 127301
Atributos calculados
- Calidad precisa: 174.03200
- Masa isotópica única: 174.032
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 3
- Recuento de átomos pesados: 13
- Cuenta de enlace giratorio: 1
- Complejidad: 272
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Carga superficial: 0
- Recuento de constructos de variantes mutuas: nothing
- Superficie del Polo topológico: 43.4
- Xlogp3: 1.5
Propiedades experimentales
- Color / forma: solid
- Denso: 1.2346 (rough estimate)
- Punto de fusión: 120.0 to 124.0 deg-C
- Punto de ebullición: 341.6°C at 760 mmHg
- Punto de inflamación: 341.6 °C at 760 mmHg
- índice de refracción: 1.5036 (estimate)
- PSA: 43.37000
- Logp: 1.15340
- Disolución: Not determined
- Sensibilidad: Moisture Sensitive
Phenylmaleic Anhydride Información de Seguridad
-
Símbolo:
- Promover:warning
- Palabra de señal:Warning
- Instrucciones de peligro: H302,H312,H332
- Declaración de advertencia: P280
- Wgk Alemania:3
- Código de categoría de peligro: R20/21/22
- Instrucciones de Seguridad: S26-S36
-
Señalización de mercancías peligrosas:
- Nivel de peligro:IRRITANT
- Condiciones de almacenamiento:Inert atmosphere,2-8°C
- Período de Seguridad:S26;S36
- Términos de riesgo:R20/21/22
Phenylmaleic Anhydride Datos Aduaneros
- Código HS:2917399090
- Datos Aduaneros:
China Customs Code:
2917399090Overview:
2917399090 Other aromatic polycarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Terephthalic acid please specify4-CBAvalue, Terephthalic acid please specifyP-TLacid value, Terephthalic acid please indicate color, Terephthalic acid please indicate moisture
Summary:
2917399090 aromatic polycarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%
Phenylmaleic Anhydride PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
Ambeed | A178809-5g |
3-Phenylfuran-2,5-dione |
36122-35-7 | 97% | 5g |
$25.0 | 2025-02-21 | |
TRC | P338348-100mg |
Phenylmaleic Anhydride |
36122-35-7 | 100mg |
$ 65.00 | 2022-06-02 | ||
Enamine | EN300-98907-50.0g |
3-phenyl-2,5-dihydrofuran-2,5-dione |
36122-35-7 | 95% | 50.0g |
$363.0 | 2024-05-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1030819-5g |
3-Phenylfuran-2,5-dione |
36122-35-7 | 97% | 5g |
¥127.00 | 2024-05-16 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P79970-1g |
3-Phenylfuran-2,5-dione |
36122-35-7 | 1g |
¥46.0 | 2021-09-08 | ||
Enamine | EN300-98907-0.1g |
3-phenyl-2,5-dihydrofuran-2,5-dione |
36122-35-7 | 95% | 0.1g |
$19.0 | 2024-05-21 | |
Chemenu | CM196010-10g |
3-Phenyl-2,5-furandione |
36122-35-7 | 95% | 10g |
$*** | 2023-05-30 | |
Ambeed | A178809-250mg |
3-Phenylfuran-2,5-dione |
36122-35-7 | 97% | 250mg |
$5.0 | 2025-02-21 | |
TRC | P338348-50mg |
Phenylmaleic Anhydride |
36122-35-7 | 50mg |
$ 50.00 | 2022-06-02 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P79970-5g |
3-Phenylfuran-2,5-dione |
36122-35-7 | 5g |
¥176.0 | 2021-09-08 |
Phenylmaleic Anhydride Literatura relevante
-
C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
-
Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
-
Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
-
4. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
-
Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226
36122-35-7 (Phenylmaleic Anhydride) Productos relacionados
- 4808-48-4(2,3-Diphenylmaleic Anhydride)
- 5209-31-4(3-Bromo-1,2-dihydroacenapthylene)
- 854212-28-5(1-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}propan-2-ol)
- 28046-84-6(rac-(1R,2S)-1-bromo-2-methylcyclohexane, cis)
- 2248416-41-1(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(4-fluorophenyl)-3-methyl-1H-pyrazole-4-carboxylate)
- 2227909-47-7(rac-(1R,3R)-3-(2,5-dimethylthiophen-3-yl)-2,2-dimethylcyclopropane-1-carboxylic acid)
- 2038643-43-3(N-methyl-4-nitro-N-[2-oxo-2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide)
- 1396851-62-9(N-(2-ethoxyphenyl)-4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine-1-carboxamide)
- 1207002-04-7(N-(3-methyl-1,2,4-oxadiazol-5-yl)methyl-4-oxo-4H-chromene-2-carboxamide)
- 1804737-23-2(3-Iodo-4-methyl-2-(trifluoromethoxy)pyridine-6-carbonyl chloride)
